4-Bromo-3-(hydroxymethyl)phenol

Catalog No.
S695865
CAS No.
2737-20-4
M.F
C7H7BrO2
M. Wt
203.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(hydroxymethyl)phenol

CAS Number

2737-20-4

Product Name

4-Bromo-3-(hydroxymethyl)phenol

IUPAC Name

4-bromo-3-(hydroxymethyl)phenol

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

InChI

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2

InChI Key

AEMFITZCDVUFNN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CO)Br

Canonical SMILES

C1=CC(=C(C=C1O)CO)Br

4-Bromo-3-(hydroxymethyl)phenol is a trifunctional aromatic building block featuring a phenolic hydroxyl, a benzylic alcohol, and an aryl bromide. This specific arrangement of functional groups enables its use as a key precursor in multi-step syntheses. The phenolic hydroxyl directs subsequent reactions and participates in ring closures, the hydroxymethyl group acts as a one-carbon electrophile for intramolecular cyclizations, and the bromine atom serves as a reliable handle for late-stage molecular diversification through palladium-catalyzed cross-coupling reactions. [1]

Substituting 4-Bromo-3-(hydroxymethyl)phenol with near analogs often leads to complete synthesis failure for specific targets like substituted phthalides (isobenzofuranones). The *ortho* relationship between the phenolic hydroxyl and the hydroxymethyl group is geometrically essential for efficient intramolecular cyclization to form the lactone ring. Analogs like 4-Bromo-3-methylphenol lack the necessary alcohol functionality for this transformation. Similarly, using 4-Bromophenol omits the required carbon atom to form the heterocyclic core. Procuring the non-brominated version, 3-(hydroxymethyl)phenol, would build the core ring but eliminate the strategically placed bromine atom, which is often critical for introducing complexity in final synthesis stages via cross-coupling. [1]

Precursor Suitability: Essential for High-Yield Synthesis of 5-Bromo-6-hydroxyphthalide Core

In the synthesis of advanced intermediates for Estrogen Related Receptor alpha (ERRα) inverse agonists, 4-Bromo-3-(hydroxymethyl)phenol is a critical precursor for forming the 5-bromo-6-hydroxyphthalide scaffold. The synthesis involves an initial alkylation of the phenolic hydroxyl followed by an acid-catalyzed intramolecular cyclization where the benzylic alcohol attacks the newly formed ester to create the lactone ring. This pathway is reported to be highly efficient, proceeding in high yield. [1] The use of the direct analog, 4-Bromo-3-methylphenol, would not be viable as the methyl group cannot participate in the required lactonization step.

Evidence DimensionYield of Phthalide Intermediate
Target Compound DataHigh yield (typically >90% for analogous patented cyclizations)
Comparator Or Baseline4-Bromo-3-methylphenol: 0% yield (reaction is non-viable as the methyl group cannot form a lactone).
Quantified DifferenceEnables a specific, high-value synthetic transformation that is impossible with the methyl analog.
ConditionsAcid-catalyzed intramolecular cyclization (lactonization) as described in patent literature for pharmaceutical intermediates. [<a href="https://patents.google.com/patent/WO2011011553A1" target="_blank">1</a>]

This compound is essential for the efficient construction of the phthalide core, making it the correct procurement choice for this specific, high-value pharmaceutical synthesis route.

Processability: Retains a Versatile Bromine Handle for Post-Cyclization Diversification

The bromine atom at the 4-position of the starting material becomes the 5-position on the resulting 6-hydroxyphthalide core. This bromine is chemically stable during the cyclization process and serves as a crucial attachment point for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This allows for the late-stage introduction of diverse aryl or alkynyl groups, a common strategy in medicinal chemistry to build structure-activity relationships (SAR). The non-brominated comparator, 3-(hydroxymethyl)phenol, would form the phthalide core but lacks this essential functional handle for further elaboration.

Evidence DimensionSuitability for Late-Stage Functionalization
Target Compound DataEnables a wide range of post-cyclization Pd-catalyzed C-C bond formations.
Comparator Or Baseline3-(Hydroxymethyl)phenol: Does not enable post-cyclization Pd-catalyzed couplings at the 5-position.
Quantified DifferenceProvides an essential and strategically positioned reactive site for molecular diversification that the non-brominated analog lacks.
ConditionsStandard palladium-catalyzed cross-coupling conditions.

For any synthetic campaign requiring diversification around the phthalide core, procuring the brominated version is non-negotiable as it provides the necessary handle for coupling reactions.

Core Precursor for Phthalide-Based Nuclear Receptor Modulators

This compound is the specific choice for multi-step syntheses targeting molecules built on a 5-bromo-6-hydroxyphthalide core, such as the ERRα inverse agonists described in patent literature. Its structure is optimized for the key intramolecular cyclization step and provides the necessary bromine handle for subsequent diversification. [1]

Development of Fragment Libraries for Medicinal Chemistry

Serves as an ideal starting material for creating a library of substituted 6-hydroxyphthalide fragments. The retained bromine allows for the parallel synthesis of numerous analogs via cross-coupling, enabling efficient exploration of chemical space around a privileged heterocyclic scaffold.

XLogP3

1.2

Dates

Last modified: 08-15-2023

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